6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Fluoroquinolone phototoxicity N-1 substituent SAR Drug safety profiling

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 103994-99-6) is a synthetic arylfluoroquinolone derivative belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid class. Characterized by a 6,7-difluoro substitution pattern on the quinoline core and a 4-fluorophenyl group at the N-1 position, this compound serves as a critical late-stage intermediate in the synthesis of the commercial veterinary fluoroquinolone antibiotic difloxacin.

Molecular Formula C16H8F3NO3
Molecular Weight 319.23 g/mol
CAS No. 103994-99-6
Cat. No. B138917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS103994-99-6
Molecular FormulaC16H8F3NO3
Molecular Weight319.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O)F
InChIInChI=1S/C16H8F3NO3/c17-8-1-3-9(4-2-8)20-7-11(16(22)23)15(21)10-5-12(18)13(19)6-14(10)20/h1-7H,(H,22,23)
InChIKeyRWCWKPZDWFXAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 103994-99-6): Procurement-Ready Arylfluoroquinolone Intermediate and Antibacterial Scaffold


6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 103994-99-6) is a synthetic arylfluoroquinolone derivative belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid class [1]. Characterized by a 6,7-difluoro substitution pattern on the quinoline core and a 4-fluorophenyl group at the N-1 position, this compound serves as a critical late-stage intermediate in the synthesis of the commercial veterinary fluoroquinolone antibiotic difloxacin [1]. It exhibits intrinsic antibacterial activity through inhibition of bacterial DNA gyrase and topoisomerase IV , with experimentally determined MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli . The compound is commercially available at >95% purity , with a melting point of 263–265 °C, calculated logP of 2.85, and aqueous solubility of 0.57 g/L at 25 °C .

1
Synthetic pathway specificity — N-1 4-fluorophenyl group required for difloxacin-targeted synthesis route
2
Ambient storage handling — high-melting solid supports room-temperature storage and straightforward weighing
3
Identity verification enabled — published NMR data supports incoming QC and batch-to-batch consistency review

Why 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Cannot Be Substituted by Generic N-1 Alkyl or N-H Fluoroquinolone Intermediates


The N-1 substituent in the fluoroquinolone scaffold is a dominant determinant of phototoxicity, target binding, and pharmacokinetic profile [1]. Generic substitution of 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with its N-1 ethyl analog (CAS 70032-25-6) or the N-H parent compound introduces a quantifiable phototoxicity liability: the N-1 4-fluorophenyl group reduces phototoxic damage by approximately 75% relative to N-1 ethyl substitution, as demonstrated in direct comparative studies between difloxacin and pefloxacin [1]. Furthermore, the 4-fluorophenyl substituent at N-1 is structurally required as the synthetic handle for the ultimate drug substance difloxacin; substituting this intermediate with an N-1 ethyl or N-1 cyclopropyl analog diverts the synthetic pathway to entirely different final compounds (e.g., norfloxacin-type or ciprofloxacin-type quinolones) [2]. The quantitative evidence below establishes the specific dimensions along which this compound differentiates from its closest in-class analogs.

Target Intermediate N-1 4-fluorophenyl substitution — reported phototoxicity endpoint approximately 25% of N-1 ethyl comparator in lysozyme assay
N-1 Ethyl Analog N-1 ethyl substitution — higher phototoxicity liability; excitation wavelength within solar UV range may shift photodamage risk
Target Intermediate Exclusive difloxacin pathway — N-1 4-fluorophenyl retained in final drug substance; 7-fluoro enables piperazine installation
N-1 Ethyl / Cyclopropyl Analog Pathway divergence — N-1 ethyl leads to norfloxacin-type, N-1 cyclopropyl to ciprofloxacin-type quinolones; synthesis target mismatch
Target Intermediate High-melting solid — melting point over 250 °C supports ambient storage and conventional solid handling workflows
N-1 Ethyl Analog Near-ambient melting — melting point below 40 °C may complicate storage, weighing accuracy, and solid-state stability

Quantitative Differentiation Evidence for 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 103994-99-6) Versus Closest Analogs


N-1 4-Fluorophenyl Substitution Reduces Phototoxicity by ~75% Compared to N-1 Ethyl Analogs

The N-1 4-fluorophenyl substituent present in 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid confers a substantial phototoxicity advantage over N-1 ethyl-substituted analogs. A direct head-to-head phototoxicity comparison between difloxacin (bearing the identical N-1 4-fluorophenyl group) and pefloxacin (bearing an N-1 ethyl group) demonstrated that the 4-fluorophenyl substitution reduced phototoxic damage to approximately one-quarter of that observed for the ethyl-substituted comparator [1]. This reduction was mechanistically attributed to a hypsochromic shift of the lowest-lying singlet excited state from 319 nm (pefloxacin) to 266 nm (difloxacin), moving the primary excitation wavelength below the solar UV cutoff at ~315 nm [1].

N-1 Phototoxicity Reduction
Head-to-head
~4-fold phototoxicity reduction: N-1 4-fluorophenyl (DIF) ~25% of N-1 ethyl (PEF) baseline in lysozyme photodamage assay. Hypsochromic shift from 319 nm to 266 nm moves excitation below solar UV cutoff ~315 nm.
Supports phototoxicity endpoint comparison for N-1 substituent SAR studies
Spectroscopic and computational TD-DFT analysis; single-chain protein model context
Fluoroquinolone phototoxicity N-1 substituent SAR Drug safety profiling

Critical Late-Stage Intermediate in Difloxacin Synthesis: Exclusive N-1 4-Fluorophenyl Requirement Defines Synthetic Pathway Specificity

6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the direct penultimate intermediate in the synthesis of the arylfluoroquinolone antibiotic difloxacin. In the published synthetic route, this compound is generated via cyclization of ethyl 3-(4-fluoroanilino)-2-(2,4,5-trifluorobenzoyl)acrylate followed by ester cleavage (86% yield, m.p. 252–256 °C) , and is subsequently reacted with 1-methylpiperazine via nucleophilic aromatic substitution at the 7-position to yield difloxacin in an overall yield of 62% from non-labeled starting materials [1]. This synthetic role is structurally unique: the 6,7-difluoro pattern provides the leaving group at C-7 for piperazine installation, while the N-1 4-fluorophenyl group is retained in the final drug substance. Substituting an N-1 ethyl or N-1 cyclopropyl intermediate at this step would lead to a different final fluoroquinolone (e.g., norfloxacin- or ciprofloxacin-type), not difloxacin [1].

Synthetic Pathway Specificity
Head-to-head
Exclusive difloxacin intermediate: cyclization of ethyl 3-(4-fluoroanilino)-2-(2,4,5-trifluorobenzoyl)acrylate followed by ester hydrolysis (86% yield, mp 252–256 °C). Subsequent 1-methylpiperazine amination at C-7 yields difloxacin (62% overall from non-labeled materials).
Synthesis route fidelity — N-1 substituent determines final fluoroquinolone identity
N-1 ethyl or cyclopropyl intermediates diverge to norfloxacin/ciprofloxacin-type products
Difloxacin synthesis Arylfluoroquinolone intermediate GMP intermediate procurement

Physicochemical Profile: Melting Point and Lipophilicity Differentiate the N-1 4-Fluorophenyl Compound from the N-1 Ethyl Analog for Handling and Formulation

The N-1 4-fluorophenyl substituent dramatically alters the physicochemical properties of this compound relative to its N-1 ethyl analog (CAS 70032-25-6). The target compound exhibits a melting point of 263–265 °C , compared to 34–37 °C for the N-1 ethyl analog —a difference of approximately 230 °C that reflects the increased molecular weight (319.23 vs. 253.20 g/mol) and enhanced intermolecular interactions conferred by the 4-fluorophenyl ring. The calculated logP is 2.85 for the target compound versus 1.998 for the N-1 ethyl analog , indicating approximately 7-fold higher lipophilicity. Aqueous solubility of the target compound is 0.57 g/L at 25 °C , consistent with the higher logP. These differences have practical consequences for solid-state storage (the N-1 ethyl analog is near-ambient melting), chromatographic purification, and formulation development.

Physicochemical Profile
Data to verify
Target: mp 263–265 °C, logP 2.85, solubility 0.57 g/L (25 °C), MW 319.23. N-1 ethyl analog: mp 34–37 °C, logP 1.998, MW 253.20. Δmp ≈ +229 °C; ΔlogP ≈ +0.85 (~7-fold higher lipophilicity).
Property context supports solid-state handling and chromatographic method development
logP and solubility calculated by ACD/Labs; cross-study comparison — single-source verification recommended
Physicochemical characterization Solid-state handling LogP comparison

Intrinsic Antibacterial Activity via DNA Gyrase Inhibition: Class-Level Evidence Supports Target Engagement Comparable to N-1 Ethyl Analog

As a member of the 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid class, this compound exhibits antibacterial activity through inhibition of bacterial DNA gyrase and topoisomerase IV . The N-1 ethyl analog (CAS 70032-25-6) has been explicitly documented to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, with activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The target compound shares the identical 6,7-difluoro-4-oxoquinoline-3-carboxylic acid pharmacophore, differing only in the N-1 substituent. Reported MIC values for the target compound are 8 µg/mL against S. aureus and 16 µg/mL against E. coli, establishing baseline antibacterial potency . While direct head-to-head MIC data between the N-1 4-fluorophenyl and N-1 ethyl compounds under identical assay conditions are not available from a single primary study, both compounds demonstrate engagement of the fluoroquinolone target enzymes, and the N-1 4-fluorophenyl group may confer differential spectrum breadth through altered cellular penetration [1].

Antibacterial Activity
Class-level
Reported MIC: S. aureus 8 µg/mL, E. coli 16 µg/mL. Mechanism attributed to DNA gyrase and topoisomerase IV inhibition shared across 6,7-difluoro-4-oxoquinoline-3-carboxylic acid class. N-1 ethyl analog documented active against E. coli, S. aureus, P. aeruginosa.
Class-level inference supports target engagement; direct comparative MIC data not available from a single study
Review-level evidence — N-1 substituent effects on cellular accumulation and spectrum breadth require independent verification
DNA gyrase inhibition Fluoroquinolone antibacterial MIC determination

High-Yield Synthetic Accessibility: 86% Hydrolysis Yield with Full Analytical Characterization Enables Reliable Scale-Up

The compound is accessed from its ethyl ester precursor via acid-catalyzed hydrolysis with a demonstrated isolated yield of 86% at 42 mmol scale (14.5 g ethyl ester input, 11.5 g product output) . The product is obtained as a crystalline solid with a melting point of 252–256 °C (ethyl ester hydrolysis route) or 263–265 °C (commercial reference standard) , and is fully characterized by ¹H NMR (DMSO-d₆): δ 8.8 (s, 1H), 8.3 (dd, J=6, 7 Hz, 1H), 7.8 (m, 2H), 7.6 (m, 2H), 7.2 (dd, J=5, 8 Hz, 1H) . Commercial suppliers offer the compound at >95% purity with full Certificate of Analysis . This level of synthetic reproducibility and analytical characterization supports reliable procurement for both research-grade SAR exploration and pilot-scale intermediate manufacture.

Hydrolysis Yield
Reported
86% isolated yield at 42 mmol scale (14.5 g ethyl ester → 11.5 g product). Crystalline solid; characterized by ¹H NMR (DMSO-d₆), mp, and MS. Commercial purity >95%.
Supports synthetic reproducibility and batch-to-batch consistency review
Full ¹H NMR assignment published; identity verification feasible via spectroscopic comparison
Synthetic intermediate procurement Scale-up feasibility Quality control characterization

Targeted Application Scenarios for 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Based on Quantitative Differentiation Evidence


GMP Intermediate Procurement for Difloxacin API Manufacturing

This compound is the mandatory late-stage intermediate for difloxacin active pharmaceutical ingredient (API) synthesis. As demonstrated in the Schmidt et al. (2009) synthetic route [1], the compound is generated in 86% yield and subsequently converted to difloxacin via 7-position amination with 1-methylpiperazine. Any procurement of a generic N-1 ethyl or N-1 cyclopropyl intermediate will not yield difloxacin. The well-characterized ¹H NMR spectrum and melting point (252–265 °C) provide straightforward identity testing for incoming QC release in a GMP environment .

Fluoroquinolone Phototoxicity SAR Studies Using the N-1 4-Fluorophenyl Scaffold

The N-1 4-fluorophenyl group confers an ~75% reduction in phototoxicity compared to N-1 ethyl substitution, as established in the pefloxacin-vs-difloxacin comparative study [1]. Researchers investigating structure-phototoxicity relationships in the fluoroquinolone class can use this compound as a reference standard for the 1-(4-fluorophenyl) substitution pattern, comparing against the N-1 ethyl analog (CAS 70032-25-6) to isolate the contribution of the N-1 substituent to phototoxic potential while holding the 6,7-difluoro core constant [1].

Residual Intermediate Monitoring and Impurity Reference Standard for Difloxacin Drug Substance QC

During difloxacin manufacturing, unreacted 6,7-difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may be carried over as a process-related impurity. Its intrinsic antibacterial activity (MIC 8–16 µg/mL against S. aureus and E. coli) [1] and distinct HPLC retention characteristics make it suitable as an impurity reference standard for validated HPLC methods monitoring residual intermediate levels in difloxacin drug substance, as described in published reversed-phase HPLC methods for difloxacin impurity profiling .

Medicinal Chemistry Diversification at the C-7 Position for Novel Arylfluoroquinolone Libraries

The 6,7-difluoro substitution pattern provides a reactive fluorine leaving group at C-7 for nucleophilic aromatic substitution with diverse amines (piperazines, pyrrolidines, aminopyrrolidines), while the N-1 4-fluorophenyl group imparts the phototoxicity-mitigating and target-binding characteristics documented for arylfluoroquinolones [1]. Researchers can use this compound as a common intermediate for parallel synthesis of focused quinolone libraries, exploring C-7 substituent effects on antibacterial spectrum and potency while maintaining the phototoxicity-optimized N-1 substituent [1].

Application
Selection Property
Validation Focus
Difloxacin intermediate synthesis
N-1 4-fluorophenyl pathway specificity
Synthetic route fidelity and intermediate-to-product identity confirmation
Fluoroquinolone phototoxicity SAR studies
N-1 substituent phototoxicity endpoint profile
Photodamage endpoint comparison against N-1 ethyl reference
Impurity reference standard for difloxacin QC
HPLC retention and spectroscopic identity
Residual intermediate monitoring in difloxacin drug substance
C-7 diversification library synthesis
Reactive 7-fluoro leaving group
Nucleophilic aromatic substitution scope with diverse amines
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